molecular formula C11H14ClNO B2949562 2-[(2-Chlorophenyl)amino]cyclopentan-1-ol CAS No. 1179714-59-0

2-[(2-Chlorophenyl)amino]cyclopentan-1-ol

Cat. No. B2949562
CAS RN: 1179714-59-0
M. Wt: 211.69
InChI Key: YXXTYANVBPPGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(2-Chlorophenyl)amino]cyclopentan-1-ol” is a chemical substance with the CAS Number: 1247203-73-1 . It has a molecular weight of 196.68 . The IUPAC name for this compound is 2-(2-chlorophenyl)cyclopentanol .


Molecular Structure Analysis

The InChI code for “2-[(2-Chlorophenyl)amino]cyclopentan-1-ol” is 1S/C11H13ClO/c12-10-6-2-1-4-8(10)9-5-3-7-11(9)13/h1-2,4,6,9,11,13H,3,5,7H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “2-[(2-Chlorophenyl)amino]cyclopentan-1-ol” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Antidepressant Usage

Ketamine, derived from this compound, has shown rapid-acting antidepressant effects. It’s particularly noted for its potential to alleviate symptoms in treatment-resistant depression, making it a significant focus of psychiatric research .

Substance Abuse Treatment

Research has explored the use of ketamine for treating substance abuse disorders, including alcohol addiction. Its pharmacological profile suggests it could help reduce withdrawal symptoms and cravings .

Chronic Pain Management

Ketamine synthesized from “2-[(2-Chlorophenyl)amino]cyclopentan-1-ol” is also used in managing chronic pain conditions like reflex sympathetic dystrophy. It works by blocking NMDA receptors, which are involved in pain transmission .

Battlefield Anesthesia

Due to its stable hemodynamic profile, ketamine is used as a battlefield anesthetic. It provides effective pain relief without compromising vital functions, which is crucial in emergency medical care in combat zones .

Neuroprotective Effects

Studies suggest that ketamine has neuroprotective properties, which could be beneficial in protecting neuronal cells during surgeries or in the treatment of neurodegenerative diseases .

Treatment of Refractory Status Epilepticus

Ketamine is being researched for its use in refractory status epilepticus, a condition where prolonged seizures occur without recovery. Its NMDA receptor antagonism can help control seizure activity .

Veterinary Medicine

In veterinary medicine, ketamine is used for inducing anesthesia in animals, ranging from domestic pets to wildlife. Its rapid onset and minimal side effects make it a staple in veterinary surgeries .

Safety And Hazards

The safety information available indicates that “2-[(2-Chlorophenyl)amino]cyclopentan-1-ol” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-(2-chloroanilino)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-8-4-1-2-5-9(8)13-10-6-3-7-11(10)14/h1-2,4-5,10-11,13-14H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXTYANVBPPGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorophenyl)amino]cyclopentan-1-ol

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